

A Comparative Guide to Spectroscopic Methods for Structural Confirmation of Sulfanilic Acid

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Compound of Interest

Compound Name: **Suberanilic Acid**

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An Important Clarification on "Suberanilic Acid" vs. "Sulfanilic Acid"

This guide focuses on the spectroscopic characterization of sulfanilic acid (4-aminobenzenesulfonic acid), a widely used chemical intermediate. The term "**suberanilic acid**" is not standard in chemical literature; however, it has been linked to the compound 8-anilino-8-oxooctanoic acid[1]. Given the extensive availability of spectroscopic data for sulfanilic acid, a foundational compound in chemical and pharmaceutical research, this guide will detail the methods for confirming its well-established structure.

Sulfanilic acid is an amphoteric molecule that exists as a zwitterion ($\text{H}_3^+\text{NC}_6\text{H}_4\text{SO}_3^-$), which influences its physical properties and spectroscopic signatures[2]. Accurate structural confirmation is critical for its use in the synthesis of dyes, sulfa drugs, and as an analytical standard[2]. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in its structural elucidation, providing experimental data and protocols for researchers.

Comparison of Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques used to confirm the structure of sulfanilic acid.

Table 1: ^1H NMR and ^{13}C NMR Spectroscopic Data for Sulfanilic Acid

Technique	Nucleus	Chemical Shift (δ) in ppm	Solvent/Conditions	Source
^1H NMR	^1H	7.586 (d)	D_2O , 100mM, pH 7.4, 298K	[3]
6.853 (d)		D ₂ O, 100mM, pH 7.4, 298K	[3]	
^{13}C NMR	^{13}C	152.461 (C-NH ₃ ⁺)	D ₂ O, 100mM, pH 7.4	[3]
134.889 (C-SO ₃ ⁻)		D ₂ O, 100mM, pH 7.4	[3]	
129.748 (CH)		D ₂ O, 100mM, pH 7.4	[3]	
118.109 (CH)		D ₂ O, 100mM, pH 7.4	[3]	

Table 2: FT-IR Absorption Frequencies for Sulfanilic Acid

Functional Group	Vibrational Mode	Absorption Range (cm ⁻¹)	Source
C-H (Aromatic)	Symmetric/Antisymmetric Stretch	2855	[4]
N-H (from -NH ₃ ⁺)	Bending	1572, 1639	[4]
C=C (Aromatic)	Ring Stretch	1490	[4]
S=O (Sulfonate)	Asymmetric/Symmetric Stretch	~1250-1120, ~1080-1010	
C-S	Stretch	~850-750	

Note: Characteristic sulfonate and C-S stretching frequencies are included for completeness, based on typical ranges for these functional groups.

Table 3: Mass Spectrometry Data for Sulfanilic Acid

Technique	Ionization Mode	m/z (Relative Intensity)	Assignment	Source
GC-MS	EI-B (70 eV)	173 (99.99%)	[M] ⁺ (Molecular Ion)	[5]
108 (62.50%)	[M - SO ₃ H] ⁺	[5]		
92	[C ₆ H ₄ NH ₂] ⁺	[5]		
80	[SO ₃ H] ⁺	[5]		
65	[C ₅ H ₅] ⁺	[5]		
MS/MS	Positive	174.0219	[M+H] ⁺	[5]
93.0573	[C ₆ H ₅ NH ₂] ⁺	[5]		

Experimental Protocols

Detailed methodologies are crucial for reproducing spectroscopic results. The following protocols are based on methods reported in the literature.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To identify the number and connectivity of unique proton and carbon environments in the molecule. The para-substituted aromatic ring of sulfanilic acid gives rise to a characteristic AA'BB' system in the ¹H NMR spectrum.
- Instrumentation: A Bruker Avance-400 or DMX-500 spectrometer (or equivalent) is typically used.[3][6]
- Sample Preparation: A sample of approximately 100 mM sulfanilic acid is prepared by dissolving the solid in deuterium oxide (D₂O), as it is insoluble in less polar solvents like chloroform[3][7]. The pH is adjusted to 7.4. D DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be used as an internal reference standard.

- Data Acquisition for ^1H NMR: A 1D proton spectrum is acquired at a frequency of 400 or 500 MHz at 298K (25°C)[3].
- Data Acquisition for ^{13}C NMR: A 1D carbon spectrum is acquired at a corresponding frequency (e.g., 100 or 125 MHz)[6][8].

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the key functional groups present in the molecule, such as the amine (in its protonated form, $-\text{NH}_3^+$), the sulfonate group ($-\text{SO}_3^-$), and the aromatic ring.
- Instrumentation: Any modern FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory is suitable.
- Sample Preparation: A small crystal of anhydrous sulfanilic acid is placed directly onto the diamond ATR crystal[7]. Pressure is applied using a clamp to ensure good contact between the sample and the crystal.
- Data Acquisition: A spectrum is typically recorded over the range of 4000 to 500 cm^{-1} [4]. A background scan is performed first and automatically subtracted from the sample scan.

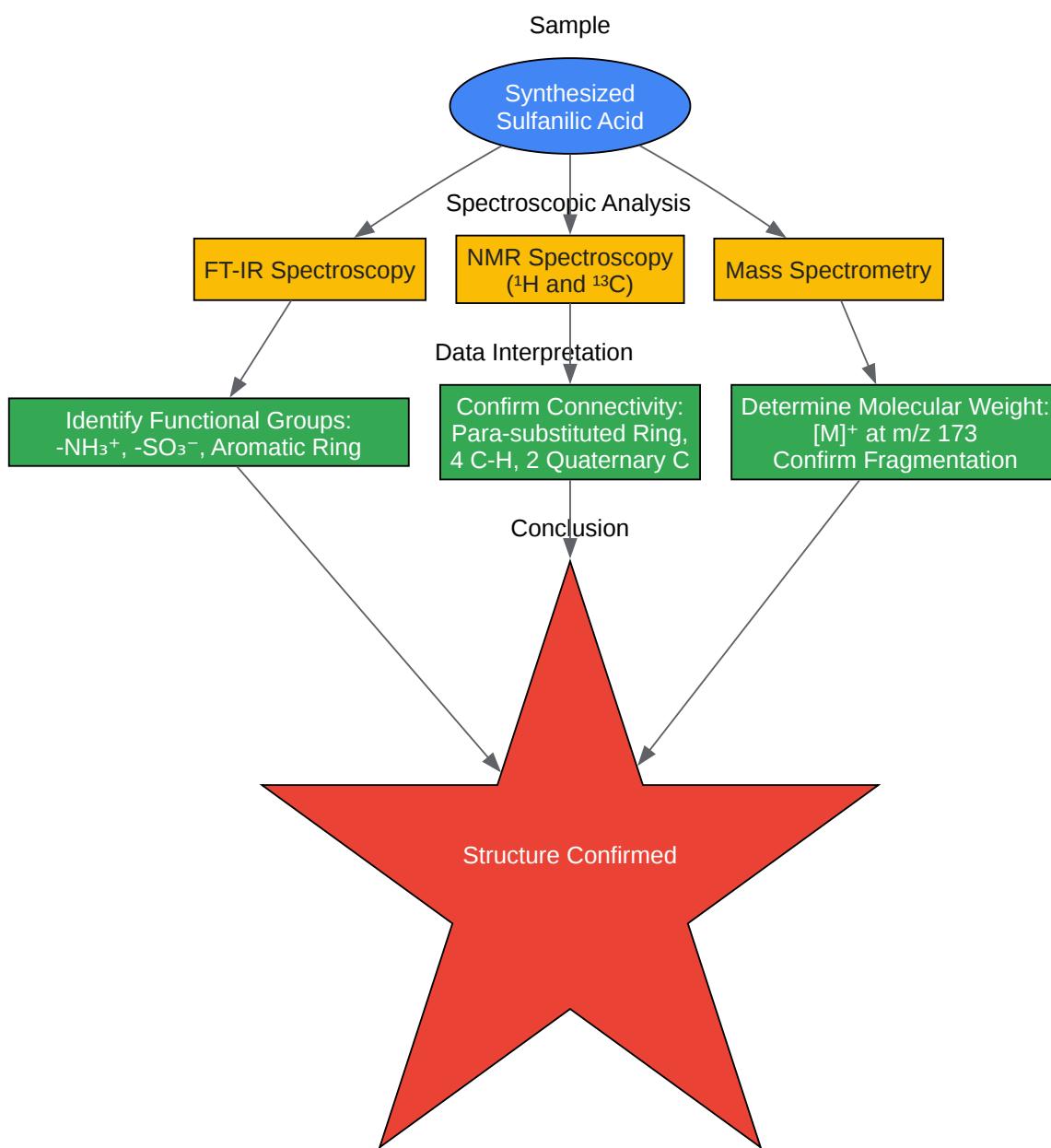
3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
- Instrumentation: A mass spectrometer such as a HITACHI M-80 (for GC-MS) or a tandem mass spectrometer (for MS/MS) can be used[5].
- Sample Preparation: For GC-MS, the sample must be volatile. Derivatization may be necessary for a polar compound like sulfanilic acid. For direct infusion techniques (e.g., ESI-MS/MS), the sample is dissolved in a suitable solvent like methanol or a water/acetonitrile mixture.
- Data Acquisition (Electron Ionization - EI): In a typical GC-MS setup, EI is performed at a standard energy of 70 eV[5]. The instrument scans a mass-to-charge (m/z) range, for

example, from 50 to 500 amu. The resulting spectrum shows the molecular ion and characteristic fragment ions.

Workflow and Data Interpretation

The structural confirmation of sulfanilic acid is a logical process where data from each spectroscopic method provides complementary information. The general workflow is depicted below.

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Caption: Workflow for the structural confirmation of sulfanilic acid.

This integrated approach provides a robust confirmation of the sulfanilic acid structure. FT-IR first confirms the presence of the necessary functional groups. Mass spectrometry verifies the correct molecular weight and provides fragmentation data consistent with the proposed structure. Finally, ¹H and ¹³C NMR spectroscopy deliver definitive proof of the molecular skeleton, specifically confirming the para-substitution pattern of the aromatic ring.

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